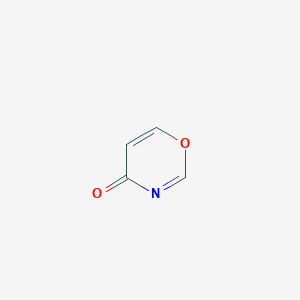

4H-1,3-Oxazin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

91679-50-4 |

|---|---|

Molekularformel |

C4H3NO2 |

Molekulargewicht |

97.07 g/mol |

IUPAC-Name |

1,3-oxazin-4-one |

InChI |

InChI=1S/C4H3NO2/c6-4-1-2-7-3-5-4/h1-3H |

InChI-Schlüssel |

TZBHPYXJOJGKDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC=NC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The 4H-1,3-Oxazin-4-one Scaffold: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications

Executive Summary & Core Rationale

The 4H-1,3-oxazin-4-one core is a highly versatile six-membered heterocyclic scaffold characterized by an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. In recent years, this structural motif has garnered significant attention in both medicinal chemistry and agrochemical development due to its unique reactivity profile. Functioning as a masked bidentate oxa/aza-diene, the scaffold is a privileged building block for Diversity-Oriented Synthesis (DOS)[1],[2].

This technical guide provides an in-depth analysis of the structural properties, causal synthetic mechanisms, and downstream derivatizations of 4H-1,3-oxazin-4-ones. By understanding the thermodynamic and kinetic drivers behind its synthesis and ring-contraction pathways, researchers can rationally design novel therapeutics and agrochemicals.

Structural Chemistry and Physicochemical Profiling

The structural integrity of the 4H-1,3-oxazin-4-one ring is heavily influenced by its substituents. Crystallographic studies of related derivatives (such as benzoxazin-4-ones) reveal that the heterocyclic skeleton, together with the carbonyl oxygen, tends to maintain a planar geometry despite potential steric clashes from proximal substituents[3]. This planarity is crucial for its biological target binding, particularly in the inhibition of serine proteases and its interaction with plant enzymes[4],[3].

To contextualize its physical properties, we examine Oxaziclomefone , a commercially significant 4H-1,3-oxazin-4-one derivative utilized as a potent herbicide[5]. Its low aqueous solubility ensures minimal leaching and high retention in soil matrices, a critical parameter for agrochemical efficacy[4].

Table 1: Physicochemical Properties of a Representative 4H-1,3-oxazin-4-one (Oxaziclomefone) [5]

| Property | Quantitative Value / Descriptor |

| IUPAC Name | 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one |

| CAS Registry Number | 153197-14-9 |

| Molecular Weight | 376.3 g/mol |

| Aqueous Solubility (20°C) | 5 - 6 mg/L |

| Primary Application | Agrochemical (Herbicide targeting Echinochloa spp.) |

Synthetic Methodologies and Mechanistic Causality

The synthesis of 4H-1,3-oxazin-4-ones is predominantly driven by the generation of highly reactive acylketene or acyl(imidoyl)ketene intermediates, which subsequently undergo [4+2] hetero-Diels-Alder cycloadditions with appropriate dienophiles (imines or cyanamides)[1],[6].

Mechanistic Pathway Visualization

Caption: Mechanistic pathway for 4H-1,3-oxazin-4-one synthesis via acylketene intermediates.

Protocol 1: Thermolytic Cycloaddition for Oxaziclomefone Analogues

Causality Note: The selection of 150°C is not arbitrary; it is the critical thermal activation threshold required to induce the cycloreversion of the 1,3-dioxin-4-one precursor. This extrudes acetone gas and generates the highly reactive acylketene intermediate in situ. High-boiling solvents (e.g., xylene) or solvent-free conditions are strictly required to prevent premature quenching of the ketene[7],[8].

Step-by-Step Workflow:

-

Reagent Preparation: Combine 0.65 g of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one with an equimolar amount (0.65 g) of the corresponding imine (e.g., N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine) in a dry reaction vessel[8].

-

Thermal Activation: Heat the mixture to exactly 150°C (or reflux in 3 mL of xylene) for 30 minutes[7].

-

Self-Validation Step: Monitor the reaction for the evolution of acetone vapor (which can be trapped or vented). The cessation of gas evolution indicates the complete consumption of the dioxinone precursor.

-

-

Purification: Cool the reaction mixture to room temperature. Purify via silica gel chromatography or recrystallize from a mixed solvent system of hexane and ethyl acetate[7],[8].

-

Self-Validation Step: Confirm product identity via TLC (single spot) and melting point analysis against literature standards.

-

Reactivity Profiles and Downstream Derivatizations

The 4H-1,3-oxazin-4-one ring is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of diverse azoles through chemoselective ring contraction . The regioselectivity of this contraction is strictly dictated by the pH of the reaction environment[9].

Mechanistic Divergence in Ring Contraction

Caption: pH-dependent chemoselective ring contraction of 4H-1,3-oxazin-4-ones.

Causality Note: Under basic or neutral conditions (using hydrazine hydrate), the strong nucleophile preferentially attacks the highly electrophilic C-2 position (the imine-like carbon). This triggers ring opening and subsequent cyclization into a 5-membered 1,2,4-triazole . Conversely, under acidic conditions (using hydrazine sulfate), the oxazine ring nitrogen is protonated. This shifts the electrophilicity to the C-6 position (the enone

Table 2: Quantitative Yields of Chemoselective Ring Contractions of 6-Methyl-2-phenyl-4H-1,3-oxazin-4-one [9]

| Reagent | Reaction Environment | Major Product Scaffold | Isolated Yield (%) |

| Hydrazine hydrate | Neutral / Basic | 1,2,4-Triazole | 91.0 |

| Phenylhydrazine | Neutral / Basic | 1-Phenyl-1,2,4-triazole | 76.5 |

| Methylhydrazine | Neutral / Basic | 1-Methyl-1,2,4-triazole | 52.0 |

| Hydrazine sulfate | Acidic | Pyrazole | 73.4 |

| Methylhydrazine sulfate | Acidic | 1-Methylpyrazole | 61.0 |

| Phenylhydrazine sulfate | Acidic | 1-Phenylpyrazole | 42.0 |

Protocol 2: Chemoselective Synthesis of 1,2,4-Triazoles

-

Reaction Setup: Dissolve 1.0 equivalent of the 4H-1,3-oxazin-4-one derivative in a polar protic solvent (e.g., ethanol).

-

Nucleophilic Addition: Add 1.2 equivalents of hydrazine hydrate dropwise at room temperature[9].

-

Cyclization: Stir the mixture at reflux until TLC indicates the complete disappearance of the starting material.

-

Self-Validation Step: The shift in polarity on the TLC plate will be significant due to the formation of the highly polar triazole ring.

-

-

Isolation: Concentrate the solvent in vacuo and recrystallize the crude solid to obtain the pure 1,2,4-triazole[9].

Note: To synthesize pyrazoles, substitute hydrazine hydrate with hydrazine sulfate, ensuring the pH remains acidic throughout the reflux period[9].

Pharmacological and Agrochemical Landscape

The 4H-1,3-oxazin-4-one scaffold is not merely a synthetic intermediate; it possesses profound intrinsic biological activity.

-

Agrochemicals (Herbicides): Compounds like Oxaziclomefone exhibit potent stunting and chlorosis effects on susceptible grass weeds (e.g., Echinochloa spp.) in paddy rice[4]. Its unique mode of action bypasses traditional inhibitory pathways, making it invaluable for managing herbicide-resistant weed strains[4],[5].

-

Anti-Inflammatory Agents: Isothiazole-fused 4H-1,3-oxazin-4-ones (e.g., 6-(4-chlorophenyl)-3-methylisothiazolo[5,4-d]-4H-1,3-oxazin-4-one) have been synthesized and evaluated for their pharmacological profiles. These derivatives demonstrate significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation models[10],[11].

-

Anticancer & Enzyme Inhibition: The core structure is extensively studied for inhibitory activities against anticancer targets and various serine proteases. The planarity of the ring allows it to effectively mimic amide bonds and interact with enzyme active sites[2],[3]. Furthermore, reactions of these scaffolds with ammonium acetate yield complex pyrimidinylquinoxalines, which are highly prized in medicinal chemistry for their broad-spectrum biological activities[12],[13].

References

- PrepChem. "Synthesis of Production of 3-[1-(3-chlorophenyl)cyclopentyl]-6-methyl-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one".

- ResearchGate.

- ResearchGate. "Acyl(imidoyl)ketenes: Reactive Bidentate Oxa/Aza-Dienes for Organic Synthesis".

- Semantic Scholar. "Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines".

- J-Stage. "1, 3-Oxazines and Related Compounds. II. Ring Contraction Reaction of 1, 3-Oxazin-4-one Derivatives into 1, 2, 4-Triazoles and Pyrazoles".

- PubMed. "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity".

- International Weed Science Society (IWSS). "S20MT14P02 - Biological Activity of Herbicides".

- MDPI. "Topical Collection : Heterocycle Reactions".

- Isothiazole.com. "Category: 76-84-6 - Heterocyclic Building Blocks-Isothiazole".

- ResearchGate. "Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides".

- Benchchem. "Oxaziclomefone|Herbicide for Research Use".

- Thieme-connect. "Product Class 9: Acylketenes".

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. iwss.info [iwss.info]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. prepchem.com [prepchem.com]

- 8. EP0605726A1 - 1,3-oxazin-4-one derivative, herbicide containing the same, and novel intermediate for producing the same - Google Patents [patents.google.com]

- 9. 1, 3-Oxazines and Related Compounds. II. Ring Contraction Reaction of 1, 3-Oxazin-4-one Derivatives into 1, 2, 4-Triazoles and Pyrazoles [jstage.jst.go.jp]

- 10. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isothiazole.com [isothiazole.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Technical Guide: 4H-3,1-Benzoxazin-4-one vs. 4H-1,3-Oxazin-4-one Scaffolds

Executive Summary

In the realm of heterocyclic drug design, the distinction between 4H-3,1-benzoxazin-4-one and the 1,3-oxazin-4-one class (specifically its benzo-fused analog, 4H-1,3-benzoxazin-4-one ) is not merely semantic—it is a fundamental divergence in synthetic origin, chemical stability, and pharmacological mechanism.

While both scaffolds share the oxazinone core, they function differently in biological systems.[1] The 3,1-isomer is a "suicide substrate" or alternate substrate inhibitor, renowned for acylating serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G). Conversely, the 1,3-isomer typically serves as a stable pharmacophore or a synthetic intermediate for quinazolinones. This guide dissects these differences, providing self-validating protocols for their synthesis and stability profiling.

Part 1: Structural Anatomy & Nomenclature

The nomenclature of these systems relies on the Hantzsch-Widman system combined with fusion rules. The confusion often arises from the numbering of the heteroatoms relative to the carbonyl and the benzene fusion.

The Structural Divergence

The critical difference lies in the orientation of the heteroatoms relative to the benzene ring fusion.

-

4H-3,1-benzoxazin-4-one:

-

Precursor: Anthranilic acid (2-aminobenzoic acid).

-

Connectivity: The Nitrogen is directly attached to the benzene ring. The Oxygen is part of the acyloxy segment.

-

Key Characteristic: It acts as a cyclic mixed anhydride/amide. It is highly electrophilic at the C4 position.

-

-

4H-1,3-benzoxazin-4-one:

-

Precursor: Salicylamide (2-hydroxybenzamide).

-

Connectivity: The Oxygen is directly attached to the benzene ring (phenolic origin). The Nitrogen is part of the amide/imine segment.

-

Key Characteristic: Generally more hydrolytically stable; often used as a rigid scaffold.

-

Visualization of Numbering

The following diagram contrasts the IUPAC numbering of the two isomers. Note the position of the heteroatoms relative to the fusion bond.

Figure 1: Comparative nomenclature mapping showing the distinct heteroatom orientation relative to the benzene fusion.

Part 2: Synthetic Protocols & Causality

To ensure reproducibility, we focus on the most robust synthetic routes. The choice of reagents here is dictated by the need to control the kinetic vs. thermodynamic product formation.

Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

Mechanism: Cyclodehydration of N-acylanthranilic acids.[2] Why this route? Using acetic anhydride (Ac₂O) drives the equilibrium forward by removing water (as acetic acid), preventing the reversible hydrolysis that plagues this ring system.

Protocol:

-

Acylation: Dissolve Anthranilic acid (10 mmol) in dry pyridine (30 mL). Add the appropriate acid chloride (11 mmol) dropwise at 0°C. Stir for 2 hours at RT. Pour into ice water, filter the N-acylanthranilic acid precipitate, and dry.

-

Cyclization (The Critical Step): Suspend the N-acylanthranilic acid (5 mmol) in acetic anhydride (15 mL).

-

Reflux: Heat to reflux (140°C) for 1-3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool the mixture. If the product crystallizes, filter and wash with cold hexane. If not, remove excess Ac₂O under reduced pressure.

-

Purification: Recrystallize from dry ethanol or toluene. Avoid aqueous workups if possible, as the ring is sensitive to hydrolysis.

Synthesis of 2-Substituted-4H-1,3-benzoxazin-4-ones

Mechanism: Condensation of Salicylamide with Aldehydes/Ketones. Why this route? This leverages the nucleophilicity of the phenolic oxygen and the amide nitrogen. Acid catalysis is required to activate the carbonyl electrophile.

Protocol:

-

Reagents: Mix Salicylamide (10 mmol) and the appropriate Aldehyde (10 mmol) in Toluene (50 mL).

-

Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.5 mmol) as a catalyst.

-

Dehydration: Reflux using a Dean-Stark trap to continuously remove water. This is essential to drive the reaction to completion (Le Chatelier’s principle).

-

Duration: Reflux for 4–8 hours.

-

Isolation: Cool to RT. Wash the organic layer with NaHCO₃ (sat.) to remove pTSA. Dry over MgSO₄ and concentrate.

Comparative Data Table

| Feature | 4H-3,1-benzoxazin-4-one | 4H-1,3-benzoxazin-4-one |

| Starting Material | Anthranilic Acid | Salicylamide |

| Heteroatom on Ring | Nitrogen (Pos 3) | Oxygen (Pos 1) |

| Electrophilicity | High (C4 Carbonyl) | Moderate |

| Hydrolytic Stability | Low (Ring opens to acid) | Moderate to High |

| Primary Drug Use | Serine Protease Inhibitor | Scaffold / Intermediate |

Part 3: Reactivity & Biological Mechanism

The 3,1-benzoxazin-4-one is a privileged structure because it acts as an Alternate Substrate Inhibitor . It mimics the natural peptide substrate of serine proteases.

Mechanism of Action: Acyl-Enzyme Formation

Unlike competitive inhibitors that merely bind, 3,1-benzoxazinones chemically react with the enzyme.

-

Binding: The inhibitor binds to the S1 pocket of the protease.

-

Acylation: The active site Serine-OH attacks the C4 carbonyl.

-

Ring Opening: The oxazine ring opens, tethering the inhibitor to the enzyme (Acyl-Enzyme Intermediate).

-

Fate: The enzyme is now "capped." If the deacylation rate (

) is slow, the enzyme is effectively inhibited.

Figure 2: The "Suicide Inhibition" pathway of 3,1-benzoxazin-4-ones against Serine Proteases.

Part 4: Self-Validating Stability Protocol

Because 3,1-benzoxazinones are unstable in aqueous media, researchers often generate false negatives in biological assays if the compound hydrolyzes before reaching the target. You must validate the chemical half-life (

Kinetic Stability Assay

Objective: Determine the hydrolytic half-life of the inhibitor in assay buffer.

Protocol:

-

Preparation: Prepare a 10 mM stock solution of the benzoxazinone in DMSO.

-

Initiation: Dilute to 100 µM in the specific assay buffer (e.g., PBS pH 7.4 or HEPES).

-

Monitoring: Immediately monitor the UV absorbance spectrum (200–400 nm) every 2 minutes for 1 hour.

-

Signal: 3,1-benzoxazin-4-ones typically show a distinct

around 300–320 nm. Upon hydrolysis to the N-acylanthranilic acid, this peak will shift (blue shift) or decrease in intensity. -

Calculation: Plot

vs. time. The slope is -

Validation Criteria: If

minutes, the compound is likely too unstable for standard biochemical assays without modification (e.g., increasing steric bulk at position 2).

References

-

Gütschow, M., et al. (2002). 3,1-Benzoxazin-4-ones as potent and selective inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.

-

Hedstrom, L. (2002). Serine protease mechanism and specificity.[3] Chemical Reviews.

-

Tighineanu, E., et al. (2005). Double cyclization of N-acylanthranilic acids. Tetrahedron.

-

Khabazzadeh, H., et al. (2008).[4] Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry.[4]

-

PubChem Compound Summary. (2025). 4H-3,1-Benzoxazin-4-one.[1][2][5][4][6][7][8][9][10] National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazinone synthesis [organic-chemistry.org]

- 3. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iau.ir [journals.iau.ir]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]

- 7. EP0147211B1 - 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Substituted 4H-3,1-Benzoxazin-4-one Pharmacophore Analysis

Executive Summary

The 2-substituted 4H-3,1-benzoxazin-4-one scaffold represents a privileged class of heterocyclic "suicide inhibitors" (alternate substrate inhibitors) targeting serine proteases. Unlike transition-state analogs that bind reversibly, these compounds exploit the enzyme's catalytic machinery to form a stable acyl-enzyme intermediate. This guide provides a technical deep-dive into the pharmacophore's electronic and steric requirements, detailing the delicate balance between chemical stability and enzymatic reactivity required for therapeutic efficacy against targets like Human Leukocyte Elastase (HLE) and Chymotrypsin.

Structural Biology & Mechanism of Action

The "Suicide Inhibition" Pathway

The efficacy of 4H-3,1-benzoxazin-4-ones relies on their ability to masquerade as a substrate. The pharmacophore mimics the P1 residue of the natural peptide substrate. The mechanism proceeds in three critical stages:

-

Michaelis Complex Formation (

): The substituent at position 2 ( -

Acylation (

): The catalytic Serine-195 hydroxyl attacks the carbonyl carbon (C4) of the benzoxazinone. This leads to ring opening and the formation of a covalent acyl-enzyme intermediate. -

Deacylation Blockade: In a true substrate, water rapidly hydrolyzes this bond. In these inhibitors, the tethered anthranilate group (formed after ring opening) sterically or electronically hinders the approach of the hydrolytic water molecule, trapping the enzyme in an inactive state.

Mechanistic Visualization

The following diagram illustrates the critical acyl-enzyme formation and the kinetic competition between inhibition (

Figure 1: Kinetic pathway of serine protease inhibition by benzoxazinones. The therapeutic goal is to minimize the deacylation rate (red dotted line).

Pharmacophore & SAR Analysis[1]

The optimization of this scaffold requires a multi-dimensional analysis of the benzene ring (A-ring) and the oxazine ring (heterocyclic core).

The Critical Position 2 ( )

The substituent at C2 is the primary determinant of selectivity . It must be complementary to the S1 pocket of the target protease.

-

Human Leukocyte Elastase (HLE): The S1 pocket is small and hydrophobic.

-

Chymotrypsin/Cathepsin G: The S1 pocket is deep and hydrophobic/aromatic.

-

Optimal

: Phenyl, Benzyl, or bulky hydrophobic groups.

-

-

Electronic Effects: Electron-withdrawing groups (EWGs) at

increase the electrophilicity of the C4 carbonyl, accelerating the acylation rate (

The A-Ring (Positions 5-8)

Modifications here primarily influence the stability of the acyl-enzyme intermediate.

-

Position 5 (

): Substituents here (e.g., Methyl, Ethyl) exert a "steric lock" effect. Upon ring opening, an -

Position 7 (

): Electron-donating groups (EDGs) like

Comparative SAR Data

The table below summarizes the impact of substitutions on HLE inhibition (Data synthesized from Teshima et al. and Krantz et al.).

| Compound | R2 Substituent (S1 Fit) | R5 Substituent (Stability) | R7 Substituent (Electronic) | IC50 (nM) | Stability (t1/2, pH 7.4) |

| 1 | Methyl | H | H | > 5000 | High |

| 2 | Isopropyl | H | H | 350 | Moderate |

| 3 | Isopropyl | Methyl | H | 25 | Moderate |

| 4 | tert-Butyl | H | H | > 10000 | High (Steric clash) |

| 5 | Ethoxy | Ethyl | 0.42 | > 24 Hours |

Note: Compound 5 represents an optimized "Alternate Substrate" inhibitor where the alkoxy group at C2 aids reactivity, and the R5/R7 combination ensures metabolic stability.

Synthetic Accessibility

The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones is generally achieved via the cyclodehydration of N-acylanthranilic acids.

Synthetic Workflow

The most robust method involves the reaction of anthranilic acid derivatives with acid chlorides or anhydrides.

Figure 2: General synthetic route. Method B is preferred for sensitive R2 groups.

Experimental Protocols

Protocol A: Synthesis of 2-Isopropyl-4H-3,1-benzoxazin-4-one

Objective: Synthesize a probe for HLE inhibition.

-

Acylation: Dissolve anthranilic acid (10 mmol) in dry pyridine (15 mL).

-

Addition: Dropwise add isobutyryl chloride (11 mmol) at 0°C under nitrogen atmosphere.

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Cyclization: If the intermediate N-isobutyrylanthranilic acid is isolated, reflux in acetic anhydride (10 mL) for 1 hour. Note: Often, the acid chloride in pyridine leads directly to the benzoxazinone via in situ cyclization.

-

Workup: Pour the reaction mixture onto crushed ice. The solid precipitate is filtered.

-

Purification: Recrystallize from dry hexane/ether. Crucial: Avoid aqueous washes with high pH, as the ring is susceptible to base-catalyzed hydrolysis.

Protocol B: Enzymatic Assay (HLE Inhibition)

Objective: Determine

-

Buffer Preparation: 0.1 M HEPES, 0.5 M NaCl, pH 7.5. Add 10% DMSO to solubilize the inhibitor.

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate specific for Elastase).

-

Procedure:

-

Incubate Human Leukocyte Elastase (20 nM) with varying concentrations of the benzoxazinone inhibitor (0.1 nM to 10 µM) for 30 minutes at 25°C.

-

Add substrate (100 µM final concentration).

-

Measure absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

-

-

Analysis: Plot residual enzyme activity vs. inhibitor concentration. Fit to a pseudo-first-order decay model to calculate

.

References

-

Teshima, T., et al. (1982). "Structure-activity relationships of 2-substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase." Journal of Biological Chemistry. Link

-

Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 33(2), 464-479. Link

-

Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524. Link

-

Gütschow, M., et al. (2002). "2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease." Bioorganic & Medicinal Chemistry, 10(8), 2553-2563. Link

-

Hojatollah, K., et al. (2008).[4] "Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives." Iranian Journal of Organic Chemistry. Link

Sources

Technical Guide: Heterocyclic Scaffolds Containing the 1,3-Oxazin-4-one Core

Executive Summary

The 1,3-oxazin-4-one core represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a six-membered ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively, with a carbonyl group at position 4. While monocyclic derivatives exist, the scaffold is most pharmacologically potent when fused to aromatic or heteroaromatic systems, yielding 4H-3,1-benzoxazin-4-ones and thieno[2,3-d][1,3]oxazin-4-ones .

These structures are chemically distinct due to their high electrophilicity at the C4 position, making them potent acyl-enzyme inhibitors of serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G). Unlike standard competitive inhibitors, they function as "alternate substrates," forming stable acyl-enzyme intermediates that temporarily or permanently disable the target enzyme. This guide details the structural chemistry, synthetic pathways, and pharmacological mechanisms of this scaffold.

Structural Chemistry & Reactivity[2][3]

Core Architecture

The 1,3-oxazin-4-one ring acts as a masked electrophile. The stability and reactivity are heavily influenced by the fusion pattern:

-

Benzo-fused (4H-3,1-benzoxazin-4-ones): The classical scaffold.[1] The benzene ring provides stability but allows for rapid ring-opening by nucleophiles.

-

Thieno-fused (Thieno[2,3-d][1,3]oxazin-4-ones): An isosteric replacement of the benzene ring with thiophene.[2][3] This modification often enhances hydrolytic stability and improves pharmacokinetic profiles by altering the electronic density at the C2 position.

Electronic Properties & Stability

The C4 carbonyl is activated by the adjacent oxygen and the imine-like nitrogen (C=N bond).

-

Nucleophilic Attack: The C4 position is highly susceptible to attack by hard nucleophiles (e.g., Serine-OH in enzymes).

-

Ring Opening: Upon nucleophilic attack, the bond between C4 and O1 cleaves, leading to a ring-opened acyclic structure. This is the fundamental basis of their biological mechanism.

-

Tautomerism: In 2-amino substituted derivatives, tautomeric equilibrium (amino vs. imino forms) can influence binding affinity.

Synthetic Strategies

The construction of the 1,3-oxazin-4-one core typically involves cyclodehydration of ortho-functionalized carboxylic acids.

Pathway A: Cyclization of Anthranilic Acids (The "Classic" Route)

This is the most robust method for generating 4H-3,1-benzoxazin-4-ones. It involves the reaction of anthranilic acid (2-aminobenzoic acid) with an acylating agent (acid chloride or anhydride) followed by dehydration.

Mechanism:

-

N-Acylation: The amino group of anthranilic acid attacks the acyl chloride to form an N-acyl anthranilic acid intermediate.

-

Cyclodehydration: In the presence of a dehydrating agent (e.g., acetic anhydride, POCl3), the amide oxygen attacks the carboxylic acid carbonyl, closing the ring and expelling water/acid.

Pathway B: Transition-Metal Catalyzed C-H Activation

Recent advances utilize Iridium or Rhodium catalysts to couple secondary amides with acyl chlorides or alpha-keto acids. This allows for the synthesis of monocyclic and bicyclic systems under milder conditions, avoiding harsh dehydrating agents.

Visualization: Synthetic Workflow

Medicinal Chemistry & Pharmacology

Primary Mechanism: Serine Protease Inhibition

The most significant application of 1,3-oxazin-4-ones is the inhibition of Human Leukocyte Elastase (HLE) and Cathepsin G .

Mechanism of Action (Acyl-Enzyme Inhibition):

-

Recognition: The enzyme's specificity pocket (S1) recognizes the substituent at the C2 position of the oxazinone.

-

Acylation: The catalytic Serine-OH of the enzyme attacks the C4 carbonyl of the inhibitor.

-

Ring Opening: The C4-O1 bond breaks, tethering the inhibitor to the enzyme via an ester linkage.

-

Inhibition: This acyl-enzyme complex is slow to hydrolyze (deacylate). As long as the enzyme is acylated, it cannot process its natural substrate.

Key Insight: The stability of the acyl-enzyme complex (measured by the deacylation rate constant,

Visualization: Mechanism of Action

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on Activity |

| Core Fusion | Thiophene vs. Benzene | Thiophene fusion (thieno[2,3-d]) generally increases hydrolytic stability and HLE inhibitory potency compared to benzene.[2] |

| C2 Position | Alkyl / Aryl groups | Critical for S1 pocket recognition. Bulky hydrophobic groups (e.g., isopropyl, phenyl) often enhance potency against HLE. |

| C2 Position | Amino substituents | Introduction of diethylamino or aryl-amino groups at C2 can create "suicide inhibitors" or enhance stability of the acyl-enzyme. |

| Ring Substituents | Electron-withdrawing (EWG) | EWGs on the fused ring (e.g., 6-Cl, 6-NO2) increase the electrophilicity of C4, speeding up acylation ( |

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

Objective: To synthesize a representative scaffold via the cyclodehydration of N-benzoylanthranilic acid.

Reagents:

-

Anthranilic acid (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Acetic anhydride (excess) or Thionyl chloride (SOCl2)

Step-by-Step Methodology:

-

N-Acylation:

-

Dissolve anthranilic acid (13.7 g, 0.1 mol) in dry pyridine (30 mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Add benzoyl chloride (15.5 g, 0.11 mol) dropwise with vigorous stirring over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water (200 mL) containing HCl (to neutralize pyridine).

-

Filter the precipitate (N-benzoylanthranilic acid), wash with water, and dry.

-

-

Cyclodehydration:

-

Suspend the dried N-benzoylanthranilic acid in acetic anhydride (50 mL).

-

Reflux the mixture for 1–2 hours. The solid should dissolve, indicating ring closure.

-

Alternative: For acid-sensitive substrates, stir with EDCI or use SOCl2 (reflux 2h) followed by solvent evaporation.

-

Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

-

Recrystallize the residue from ethanol or n-hexane.

-

-

Characterization:

-

IR: Look for the characteristic lactone/oxazinone carbonyl stretch at ~1750–1770 cm⁻¹ and the C=N stretch at ~1600–1640 cm⁻¹.

-

1H NMR: Absence of the carboxylic acid proton and amide proton (if fully cyclized).

-

Emerging Applications & Future Outlook

Beyond protease inhibition, the 1,3-oxazin-4-one core is gaining traction in:

-

PI3K Inhibition: Analogues of TGX-221 containing the benzoxazinone core have shown promise as isoform-selective inhibitors of PI3K

, a target in antithrombotic therapy and oncology. -

Antimicrobial Agents: 2-substituted derivatives exhibit broad-spectrum activity against S. aureus and E. coli, likely through cell wall synthesis interference or protease inhibition.

-

Green Chemistry: New solvent-free and photocatalytic methods are making the synthesis of these scaffolds more sustainable, allowing for high-throughput library generation for drug screening.

References

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2024.[4] Link

-

2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 1999.[2] Link

-

Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones and Thieno-1,3-thioxazin-4-ones. Letters in Drug Design & Discovery, 2007.[5] Link

-

One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction. Organic Chemistry Frontiers, 2023. Link

-

Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current Enzyme Inhibition, 2025. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(diethylamino)thieno1,3ŏxazin-4-ones as stable inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

Stability of the 4H-1,3-oxazin-4-one Ring System: A Technical Guide

Executive Summary: The Stability Paradox

The 4H-1,3-oxazin-4-one scaffold represents a classic "stability paradox" in medicinal chemistry. Structurally, it acts as a cyclic imidate-anhydride hybrid, rendering it highly electrophilic. This intrinsic reactivity is the precise feature that makes these rings potent serine protease inhibitors (e.g., Human Leukocyte Elastase inhibitors) and versatile synthetic intermediates. However, this same reactivity presents significant challenges regarding hydrolytic stability, plasma half-life, and shelf-life.

This guide provides a mechanistic breakdown of the ring's instability, protocols for quantifying its degradation, and strategies to modulate its reactivity for therapeutic utility.

Structural Determinants of Stability

To predict stability, one must understand the electronic pressure on the ring system. The 4H-1,3-oxazin-4-one core is isosteric with coumarins and pyrimidinones but possesses unique vulnerabilities.

The Electrophilic Centers

The ring contains two primary sites for nucleophilic attack, dictated by Hard-Soft Acid-Base (HSAB) theory:

-

C4 (Carbonyl Carbon): The "hard" electrophile. Attack here leads to ring opening (acylation of the nucleophile). This is the mechanism for protease inhibition and hydrolytic degradation.

-

C2 (Imine Carbon): The "soft" electrophile. Susceptible to attack by softer nucleophiles or during recyclization reactions (e.g., ANRORC mechanism).

Electronic Effects

-

Resonance Contribution: The lone pair on the ring oxygen (O1) donates electron density to the C2=N bond and the C4 carbonyl. However, the electron-withdrawing nature of the nitrogen creates a dipole that activates the C4 carbonyl for attack.

-

Substituent Impact:

-

Electron Withdrawing Groups (EWGs) at C2: Destabilize the ring by increasing the electrophilicity of C4, accelerating hydrolysis.

-

Bulky Groups at C2: Provide kinetic stabilization (steric shielding) against nucleophilic attack.

-

Chemical Stability & Reactivity Profiling

The stability of 4H-1,3-oxazin-4-ones is defined by their tendency to undergo ring transformation or ring opening .

Hydrolytic Instability

In aqueous media, particularly under basic conditions (pH > 7.4), the ring undergoes rapid hydrolysis. The mechanism involves the attack of hydroxide on the C4 carbonyl, cleaving the O1-C4 bond to yield the acyclic N-acyl-β-amino acid (or anthranilic acid derivative in benz-fused systems).

Key Kinetic Observation:

-

Acidic Media: Moderately stable due to protonation of the nitrogen, which reduces the electrophilicity of the carbonyl.

-

Basic Media: Highly unstable. Half-lives (

) can be

Aminolysis and Recyclization (The ANRORC Pathway)

Reaction with primary amines is a critical stability concern during formulation or synthesis. Unlike simple hydrolysis, amines often trigger a ring transformation where the oxygen is replaced by nitrogen, converting the oxazinone into a pyrimidin-4-one .

Diagram 1: Degradation vs. Transformation Pathways

The following diagram illustrates the divergent fate of the oxazinone ring depending on the nucleophile present.

Caption: Divergent reactivity pathways. Hydrolysis leads to irreversible ring opening, while aminolysis often results in scaffold hopping to the more stable pyrimidinone.

Biological Stability (Metabolic)

In drug development, the 4H-1,3-oxazin-4-one is often classified as a "Suicide Substrate" .

Plasma Stability

These compounds typically exhibit high clearance in plasma. Plasma esterases and albumin (which has pseudo-esterase activity) attack the lactone-like bond.

-

Implication: If the oxazinone is the drug, it likely requires steric protection. If it is a prodrug, this instability is a design feature.

Mechanism of Protease Inhibition

The instability is functional in the context of Human Leukocyte Elastase (HLE) inhibition.

-

Recognition: The enzyme binds the oxazinone.

-

Acylation: The active site Serine-195 attacks the C4 carbonyl.

-

Inhibition: The ring opens, forming a stable acyl-enzyme complex that prevents the enzyme from functioning.

Experimental Protocols

To validate the stability of a new 4H-1,3-oxazin-4-one derivative, use the following self-validating protocols.

Protocol A: pH-Rate Profile Determination (Hydrolytic Stability)

Objective: Determine

-

Stock Preparation: Dissolve compound in MeCN or DMSO (10 mM).

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0. Adjust ionic strength (

M) with KCl. -

Initiation: Spike stock solution into pre-warmed (37°C) buffer (final organic solvent < 1%).

-

Sampling: Inject directly onto HPLC at intervals (

min).-

Note: Use a quenching method (e.g., immediate acidification) if autosampler delay exists.

-

-

Detection: Monitor disappearance of the parent peak and appearance of the acid hydrolysis product (confirm identity via LC-MS).

-

Calculation: Plot

vs time. The slope is

Protocol B: Nucleophilic Susceptibility (Aminolysis)

Objective: Assess shelf-life stability in the presence of excipients or biological amines.

-

Reaction Mix: Dissolve compound (1 eq) in Ethanol. Add Benzylamine (1.1 eq).

-

Monitoring: Stir at Room Temperature (RT). Monitor via TLC or LC-MS every 30 minutes.

-

Endpoint:

-

Stable: No reaction after 24h.

-

Labile: Rapid conversion to N-benzyl-amide derivative.

-

Transformative: Conversion to 3-benzyl-pyrimidin-4-one (requires heat usually, but can occur at RT for activated rings).

-

Diagram 2: Stability Testing Workflow

Caption: Step-wise decision tree for evaluating oxazinone stability candidates.

Strategic Stabilization (Med-Chem Optimization)

If the scaffold is too labile for drug development, employ these structural modifications:

| Modification Strategy | Mechanism | Effect on Stability |

| C2-Alkyl/Aryl Bulk | Steric Hindrance | Increases |

| C2-Electron Donation | Electronic Deactivation | Increases |

| Benz-Fusion (Quinazolinones) | Aromatic Stabilization | High Increase . Fusing a benzene ring (3,1-benzoxazin-4-one) significantly stabilizes the system compared to the monocyclic variant. |

| Substitution at C5/C6 | Conformational Lock | Variable . Substituents here can twist the ring, affecting the planarity and conjugation, potentially altering reactivity. |

References

-

Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 2022.[1][2]

-

1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[3] Part II: Hydrolysis. Archiv der Pharmazie, 1991.[3]

-

Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 1992.

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 2024.[4]

-

4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 2019.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 5. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Oxazinone Heterocycles

Introduction

Oxazinone heterocycles are a fascinating and increasingly important class of compounds in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Their unique six-membered ring structure, containing both oxygen and nitrogen atoms, imparts a range of tunable electronic properties that are critical to their function. From their role as versatile synthons in complex molecule synthesis to their diverse biological activities, a deep understanding of the electronic landscape of oxazinones is paramount for researchers, scientists, and drug development professionals.[1][2][3] This guide provides a comprehensive exploration of the core electronic properties of oxazinone heterocycles, delving into their synthesis, theoretical underpinnings, and the experimental techniques used for their characterization.

I. The Oxazinone Core: Synthesis and Structural Diversity

The electronic properties of oxazinone heterocycles are intrinsically linked to their molecular structure. A variety of synthetic routes have been developed to access different oxazinone scaffolds, with 1,3-oxazinones and 1,4-oxazinones being prominent examples.

Synthetic Pathways to Oxazinone Heterocycles

The construction of the oxazinone ring can be achieved through several methodologies, often involving intramolecular cyclization reactions. For instance, 1,3-oxazinane-2,5-diones can be synthesized from amino acid-derived diazoketones through Brønsted acid-catalyzed intramolecular cyclization.[4] This metal-free approach offers an efficient route to these structures.[4] Other methods include rhodium-catalyzed N-H insertion reactions and the use of various Lewis acids to promote cyclization.[4]

1,4-oxazin-2-ones are also valuable intermediates, and new methods for their synthesis continue to be developed. One such approach involves the reaction of acetylene dicarboxylate with β-amino alcohol precursors.[5][6] These oxazinones can then be utilized in tandem cycloaddition/cycloreversion sequences to generate polysubstituted pyridines, highlighting their utility as synthetic building blocks.[5][6][7]

The choice of synthetic route is crucial as it dictates the substitution pattern on the oxazinone ring, which in turn significantly influences the electronic properties of the molecule.

II. Unveiling the Electronic Landscape: Theoretical and Computational Insights

Computational chemistry provides powerful tools to probe the electronic structure of oxazinone heterocycles at a level of detail that is often inaccessible through experimental methods alone. Density Functional Theory (DFT) is a particularly valuable technique for understanding the distribution of electrons and the nature of molecular orbitals within these systems.

Aromaticity and Electron Delocalization

The degree of aromaticity in the oxazinone ring is a key determinant of its stability and reactivity. While not as classically aromatic as benzene, the delocalization of π-electrons within the heterocyclic ring can contribute to its overall stability. The presence of heteroatoms (oxygen and nitrogen) and carbonyl groups, however, introduces significant electronic perturbations.

Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations can provide a quantitative measure of aromaticity.[2][8][9][10] NICS values are calculated at the center of the ring, with negative values indicating aromatic character (diatropic ring current) and positive values indicating anti-aromatic character (paratropic ring current). The magnitude of the NICS value provides an indication of the degree of aromaticity.

Frontier Molecular Orbitals (HOMO & LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding the reactivity of organic molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and symmetry of these orbitals dictate how a molecule will interact with other reagents.

-

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. A higher energy HOMO indicates a better electron donor.

-

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. A lower energy LUMO indicates a better electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally corresponds to a more reactive species that is more easily polarizable.

In the context of oxazinones, FMO theory is particularly useful for predicting their behavior in cycloaddition reactions, such as the Diels-Alder reaction.[11] For example, in a normal electron-demand Diels-Alder reaction, the HOMO of the diene interacts with the LUMO of the dienophile. By calculating the HOMO and LUMO energies of the oxazinone and its reaction partner, one can predict whether the reaction will be favorable and what the regioselectivity of the product will be.

The electronic nature of substituents on the oxazinone ring has a profound impact on the HOMO and LUMO energies. Electron-donating groups (EDGs) will raise the energy of the HOMO, making the oxazinone a better diene in normal electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups (EWGs) will lower the energy of the LUMO, making the oxazinone a better dienophile.

Electron Density Distribution and Substituent Effects

The distribution of electron density within the oxazinone ring is non-uniform due to the presence of the electronegative oxygen and nitrogen atoms, as well as the carbonyl group. This results in a polarized molecule with regions of partial positive and partial negative charge. This charge distribution can be visualized through electron density maps generated from DFT calculations.

Substituents on the oxazinone ring can significantly alter this electron distribution.[12] Electron-donating groups will increase the electron density in the ring, particularly at the ortho and para positions relative to the substituent. Electron-withdrawing groups will decrease the electron density in the ring. These changes in electron density directly impact the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

III. Experimental Probes of Electronic Properties

A suite of experimental techniques can be employed to characterize the electronic properties of oxazinone heterocycles, providing valuable data that complements computational studies.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.

For oxazinone heterocycles, the most common electronic transitions are π → π* and n → π* transitions.[13]

-

π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands.

-

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the oxygen or nitrogen atom) to a π* antibonding orbital. These transitions are generally lower in energy and have weaker absorption bands.

The position and intensity of the absorption bands in the UV-Vis spectrum provide valuable information about the electronic structure of the oxazinone. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap; a smaller gap will result in a longer λmax (a red shift).[13][14] The effect of substituents on the UV-Vis spectrum can be rationalized by their influence on the HOMO and LUMO energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the nuclei within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.

-

¹³C NMR: The chemical shifts of the carbon atoms in the oxazinone ring are particularly informative. The carbon atom of the carbonyl group (C=O) typically appears at a very downfield chemical shift (around 170-185 ppm) due to the strong deshielding effect of the electronegative oxygen atom.[15] The chemical shifts of the other ring carbons are influenced by their proximity to the heteroatoms and the overall electron distribution in the ring.[15][16][17] By analyzing the ¹³C NMR spectrum, one can gain insights into the electron density at different positions in the ring.

Electrochemistry: Measuring Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule, i.e., its ability to gain or lose electrons.[18] In a CV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured. The resulting plot of current versus potential, called a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

For an oxazinone derivative, the oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy released when an electron is added to the LUMO. Therefore, CV provides a direct experimental measure of the energies of the frontier molecular orbitals.

The reversibility of the redox processes observed in the cyclic voltammogram can also provide information about the stability of the resulting radical cations and anions.

IV. Data Presentation and Experimental Protocols

Summarizing Electronic Property Data

To facilitate the comparison of the electronic properties of different oxazinone derivatives, it is useful to summarize the key data in a structured table.

| Oxazinone Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λmax (nm) | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) |

| Example 1 | -H | -6.5 | -1.2 | 5.3 | 280 | +1.5 | -1.8 |

| Example 2 | -OCH₃ | -6.2 | -1.1 | 5.1 | 295 | +1.3 | -1.9 |

| Example 3 | -NO₂ | -7.0 | -1.8 | 5.2 | 270 | +1.8 | -1.5 |

Note: The values in this table are illustrative and will vary depending on the specific oxazinone core and the computational or experimental methods used.

Experimental Protocols

This protocol outlines the general steps for performing a DFT calculation to determine the electronic properties of an oxazinone derivative using a program like Gaussian.

-

Molecule Building and Geometry Optimization:

-

Construct the 3D structure of the oxazinone molecule using a molecular modeling program (e.g., GaussView).

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

-

Single Point Energy and Molecular Orbital Calculation:

-

Using the optimized geometry, perform a single point energy calculation at a higher level of theory if desired (e.g., B3LYP/6-311+G(d,p)).

-

Request the calculation and printing of molecular orbitals.

-

-

Analysis of Results:

-

Extract the energies of the HOMO and LUMO from the output file.

-

Visualize the HOMO and LUMO surfaces using a program like GaussView to understand their spatial distribution and symmetry.

-

Generate an electron density map to visualize the charge distribution within the molecule.

-

This protocol provides a general procedure for performing a cyclic voltammetry experiment on an oxazinone derivative.

-

Preparation of the Solution:

-

Dissolve the oxazinone derivative in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1 mM.

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The supporting electrolyte is necessary to ensure conductivity.

-

-

Electrochemical Cell Setup:

-

Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Immerse the electrodes in the solution containing the oxazinone derivative.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over a range where the oxidation and reduction of the oxazinone are expected to occur.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammetry experiment and record the resulting voltammogram.

-

-

Data Analysis:

-

Determine the peak potentials for the oxidation and reduction processes from the voltammogram.

-

If an internal standard with a known redox potential (e.g., ferrocene/ferrocenium) is used, the potentials can be referenced to this standard.

-

V. Visualizations

Molecular Structure and Numbering

Caption: HOMO-LUMO interaction in a normal electron-demand Diels-Alder reaction.

Workflow for Computational Analysis

Caption: A typical workflow for the DFT analysis of oxazinone electronic properties.

Experimental Setup for Cyclic Voltammetry

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

VI. Conclusion

The electronic properties of oxazinone heterocycles are a rich and multifaceted area of study with significant implications for their application in various scientific disciplines. A synergistic approach, combining robust synthetic methodologies, insightful computational analysis, and precise experimental characterization, is essential for a comprehensive understanding of these fascinating molecules. This guide has provided a foundational framework for exploring the electronic landscape of oxazinones, from the theoretical principles governing their behavior to the practical techniques used to probe their properties. As research in this area continues to evolve, a deep appreciation for the electronic intricacies of the oxazinone core will undoubtedly pave the way for the design and discovery of novel molecules with tailored functions and enhanced performance.

VII. References

-

Burtoloso, A. C. B., Momo, P. B., & Novais, G. L. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 73.

-

Hassan, A. A., & Moustafa, A. H. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 3-23.

-

DePorre, Y., & Micalizio, G. C. (2016). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. Organic Letters, 18(1), 132-135.

-

Sabet-Sarvestani, A., & Ariafard, A. (2021). Substituent effects and mechanism studies in CO2 transformation to benzoxazinone derivatives as worthwhile N-containing heterocycles: Insight from Density functional theory. Applied Organometallic Chemistry, 35(8), e6288.

-

Gamry Instruments. (n.d.). Cyclic Voltammetry. Retrieved from [Link]

-

Schleyer, P. v. R., Maerker, C., Dransfeld, A., Jiao, H., & van Eikema Hommes, N. J. R. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317–6318.

-

DePorre, Y., & Micalizio, G. C. (2015). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(23), 11846–11856.

-

Royal Society of Chemistry. (n.d.). UV/Visible Spectroscopy. In A-Level Chemistry. Retrieved from [Link]

-

Chen, Z., Wannere, C. S., Corminboeuf, C., Puchta, R., & Schleyer, P. v. R. (2005). Nucleus-Independent Chemical Shift (NICS) as an Aromaticity Criterion. Chemical Reviews, 105(10), 3842–3888.

-

Delaney, P. M., Huang, J., Macdonald, S. J. F., & Harrity, J. P. A. (2010). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Organic Letters, 12(1), 88-91.

-

Stanger, A. (2009). What is aromaticity? A personal view. Journal of Physical Organic Chemistry, 22(8), 762-771.

-

Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206.

-

Fallah-Bagher-Shaidaei, H., & Shahamat, M. (2013). Evaluation of aromaticity: A new dissected NICS model based on canonical orbitals. Computational and Theoretical Chemistry, 1017, 107-113.

-

Mabbott, G. A. (1986). An introduction to cyclic voltammetry. Journal of Chemical Education, 63(8), 697.

-

Heinze, J. (1984). Cyclic Voltammetry—“Electrochemical Spectroscopy”. Angewandte Chemie International Edition in English, 23(11), 831–847.

-

Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.

-

LibreTexts. (2023, October 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Master Organic Chemistry. (2023, March 23). The HOMO and LUMO In The Diels Alder Reaction. Retrieved from [Link]

-

LibreTexts. (2023, October 29). UV/VIS Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Gaussian, Inc. (2016). Gaussian 16 User's Reference. Wallingford, CT.

-

Wang, Y., & Hou, X. (2019). Synthesis and Biological Activities of-[4][5]Oxazine Derivatives. Der Pharma Chemica, 11(2), 23-30.

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of New 1,3-Oxazine Derivatives. Molecules, 17(12), 14338-14349.

-

Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons.

-

Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods (2nd ed.). Gaussian, Inc.

-

Pine, S. H. (1987). Organic Chemistry (5th ed.). McGraw-Hill.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

-

Houk, K. N. (2007). Frontier Molecular Orbital Theory of Cycloaddition Reactions. Accounts of Chemical Research, 8(11), 361-367.

-

Pearson, R. G. (1997). Chemical Hardness. Wiley-VCH.

-

Chattaraj, P. K. (Ed.). (2009). Chemical Reactivity Theory: A Density Functional View. CRC Press.

-

Kalinowski, H.-O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

-

Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.

-

Brown, D. W., Floyd, A. J., & Sainsbury, M. (1984). Organic Spectroscopy. John Wiley & Sons.

-

Kalsi, P. S. (2007). Spectroscopy of Organic Compounds (6th ed.). New Age International.

-

Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons.

-

Crews, P., Rodríguez, J., & Jaspars, M. (2009). Organic Structure Analysis (2nd ed.). Oxford University Press.

-

Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.

-

Zuman, P. (2004). Organic Polarography. Springer.

-

Kissinger, P. T., & Heineman, W. R. (Eds.). (1996). Laboratory Techniques in Electroanalytical Chemistry (2nd ed.). CRC Press.

-

Wang, J. (2006). Analytical Electrochemistry (3rd ed.). Wiley-VCH.

-

Sharma, B. K. (2006). Instrumental Methods of Chemical Analysis (25th ed.). GOEL Publishing House.

Sources

- 1. orbitals [cup.uni-muenchen.de]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. How to Visualize Molecular Orbitals on GaussView | Computational Chemistry at Skidmore College [williamkennerly.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. poranne-group.github.io [poranne-group.github.io]

- 8. Simple and efficient visualization of aromaticity: bond currents calculated from NICS values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. azooptics.com [azooptics.com]

- 13. Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. inlab.thu.edu.tw [inlab.thu.edu.tw]

Engineering 1,3-Oxazin-4-one Derivatives: Advanced Pharmacophores for Serine Protease Inhibition

Executive Summary

Serine proteases, including Human Neutrophil Elastase (HNE) and the complement enzyme C1r, are critical nodes in inflammatory and neurodegenerative cascades. The dysregulation of these enzymes necessitates the development of highly selective, mechanism-based inhibitors. Among the most promising chemical classes are 1,3-oxazin-4-one derivatives . This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate these potent acylating agents.

Mechanistic Grounding: The Acyl-Enzyme Paradigm

The efficacy of 1,3-oxazin-4-ones lies in their ability to act as suicide inhibitors or slow-turnover substrates. The causality of their inhibition is driven by the highly electrophilic nature of the C-4 carbonyl carbon within the oxazine ring.

When the inhibitor enters the protease active site, the catalytic serine hydroxyl (e.g., Ser195 in chymotrypsin-like proteases) executes a nucleophilic attack on the C-4 carbon. This forms a transient tetrahedral intermediate that rapidly collapses, resulting in the opening of the oxazine ring and the formation of a covalent acyl-enzyme complex [1].

The therapeutic viability of these compounds depends entirely on the kinetics of deacylation (

Fig 1. Mechanism of serine protease inhibition via acyl-enzyme complex formation.

Structure-Activity Relationship (SAR) & Scaffold Optimization

A major hurdle in the development of 1,3-oxazin-4-ones is balancing hydrolytic stability in plasma with reactivity in the target active site . The unsubstituted 4H-3,1-benzoxazin-4-one core is highly susceptible to spontaneous hydrolysis in circulation. To circumvent this, researchers have strategically fused heteroaromatic rings (such as thiophene or pyridine) to the oxazine core. This redistributes electron density, stabilizing the ring system systemically while maintaining targeted electrophilicity[3].

Comparative Potency of Optimized Derivatives

The following table summarizes the quantitative improvements achieved through scaffold hopping and substitution:

| Compound Class | Core Scaffold | Target Protease | Key Substitutions | Potency ( |

| Benzoxazin-4-one | 4H-3,1-benzoxazin-4-one | C1r | 7-chloro, 2-(2-iodophenyl)amino | |

| Thieno-oxazin-4-one | Thieno[2,3-d][1,3]oxazin-4-one | HNE | 2-ethoxy / 2-ethylthio | |

| Pyridine-fused | 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one | HNE | 5-ethyl, 7-methoxy |

Experimental Methodologies: Synthesis & Kinetic Validation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Thieno[2,3-d][1,3]oxazin-4-ones

Causality: The Gewald multicomponent reaction is utilized because it efficiently constructs the highly substituted 2-aminothiophene precursor in a single step with broad functional group tolerance, which is strictly required for the subsequent cyclization into the oxazinone ring[1].

-

Gewald Multicomponent Reaction: Condense a ketone (e.g., 2-butanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in ethanol. Add diethylamine dropwise as a catalyst. Stir at 50°C for 2 hours.

-

Intermediate Validation: Monitor via TLC. The formation of the 2-aminothiophene intermediate is confirmed by a distinct spot exhibiting bright blue fluorescence under UV 254 nm.

-

Saponification: Treat the resulting ethyl 2-aminothiophene-3-carboxylate with 2M NaOH in ethanol at reflux to yield the corresponding carboxylic acid.

-

Cyclization (Ring Closure): Suspend the acid in anhydrous toluene. Add 1.2 equivalents of triphosgene (or an appropriate isothiocyanate for 2-substituted derivatives) and reflux for 4 hours under an inert argon atmosphere.

-

Product Validation: Isolate the product via flash chromatography. Self-Validation Step: Conduct

NMR spectroscopy; successful oxazin-4-one ring formation is definitively confirmed by the presence of the C-4 carbonyl carbon peak shifted to approximately 160-162 ppm.

Protocol 2: In Vitro Kinetic Evaluation (HNE Inhibition)

Causality: A continuous spectrophotometric assay using a chromogenic substrate allows for the real-time calculation of the association rate constant (

-

Buffer Preparation: Prepare assay buffer (0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5). The high salt concentration prevents non-specific electrostatic protein-ligand aggregation.

-

Enzyme-Inhibitor Incubation: Pre-incubate Human Neutrophil Elastase (10 nM final concentration) with varying concentrations of the synthesized oxazin-4-one inhibitor (1 nM to 10

M) in a 96-well microplate for 15 minutes at 25°C. -

Substrate Addition: Initiate the reaction by adding the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA (final concentration 0.5 mM).

-

Data Acquisition: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 30 minutes using a microplate reader.

-

Self-Validation & Analysis: Include Sivelestat as a positive control reference inhibitor. Plot the pseudo-first-order rate constants (

) against inhibitor concentration to determine the

Fig 2. Workflow from Gewald multicomponent synthesis to kinetic evaluation of inhibitors.

Future Outlook in Drug Development

The evolution of 1,3-oxazin-4-one derivatives represents a masterclass in rational drug design. By fine-tuning the electronic properties of the heterocyclic core, researchers have successfully mitigated the inherent hydrolytic instability of early-generation benzoxazinones[2]. Moving forward, the integration of these pharmacophores into targeted delivery systems (such as antibody-drug conjugates or localized inhalation therapies for pulmonary diseases like COPD and Cystic Fibrosis) will be paramount in translating their profound in vitro potency into clinical success.

References

-

Hays SJ, Caprathe BW, Gilmore JL, et al. "2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease." Journal of Medicinal Chemistry, 1998. URL:[Link]

-

Briel D, Rybak A, Kronbach C, et al. "Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry, 2010. URL:[Link]

-

Shreder KR, Cajica J, Du L, et al. "Synthesis and optimization of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one based inhibitors of human neutrophil elastase." Bioorganic & Medicinal Chemistry Letters, 2009. URL:[Link]

-

Funar-Timofei S, Borota A, Bora A, et al. "Modeling of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives by several conformational searching tools and molecular docking." Current Pharmaceutical Design, 2013. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (PDF) Synthesis and optimization of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one based inhibitors of human neutrophil elastase [academia.edu]

- 3. Modeling of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives by several conformational searching tools and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: One-Pot Synthesis of 4H-3,1-Benzoxazin-4-ones from Anthranilic Acid

[1][2][3][4]

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold is a pharmacologically privileged structure, serving as a critical inhibitor of serine proteases, specifically Human Leukocyte Elastase (HLE) . Beyond its direct therapeutic potential, it acts as a versatile electrophilic intermediate for the synthesis of quinazolinones and other fused heterocycles.

This guide details the one-pot synthesis of these derivatives directly from anthranilic acid. Unlike multi-step procedures that require the isolation of

Key Protocols Covered:

-

Method A (Thermal Dehydration): Acetic Anhydride mediated synthesis (Ideal for 2-methyl derivatives).

-

Method B (Base-Mediated Acylation/Cyclization): Sulfonyl/Acyl Chloride activation in Pyridine (Ideal for 2-aryl/alkyl derivatives).

Mechanistic Pathway

Understanding the cyclization mechanism is vital for troubleshooting low yields. The reaction proceeds through an

Figure 1: Reaction Mechanism

Caption: The transformation involves initial N-acylation followed by activation of the carboxylic acid and ring closure.

Protocol A: Acetic Anhydride Mediated Synthesis

Target: 2-Methyl-4H-3,1-benzoxazin-4-one Scope: Best for 2-methyl or 2-alkyl derivatives where the anhydride is inexpensive.

Reagents & Equipment

-

Anthranilic Acid (Reagent Grade, >98%)

-

Acetic Anhydride (

) - Must be fresh/anhydrous . -

Round-bottom flask (RBF) with reflux condenser.

-

Calcium chloride drying tube.

Step-by-Step Methodology

-

Charge: Place 13.7 g (0.1 mol) of anthranilic acid into a 100 mL RBF.

-

Solvation: Add 25-30 mL (approx. 2.5 - 3 equivalents) of acetic anhydride.

-

Note:

acts as both reagent and solvent.

-

-

Reflux: Attach the condenser and drying tube. Heat the mixture to reflux (

) for 60 minutes.-

Checkpoint: The solid anthranilic acid will dissolve, and the solution will turn clear/light brown.

-

-

Distillation (Optional but Recommended): Distill off excess acetic anhydride and formed acetic acid under reduced pressure to concentrate the mixture.

-

Crystallization: Cool the residue to

. The product will crystallize rapidly. -

Wash: Filter the solid and wash with cold dry ether or hexane. Avoid water as the product is hydrolytically unstable.

-

Drying: Dry in a vacuum desiccator over

.

Expected Yield: 85-92% Melting Point: 80-81°C (Lit. 80-82°C)

Protocol B: Acid Chloride/Pyridine One-Pot System

Target: 2-Aryl-4H-3,1-benzoxazin-4-ones (e.g., 2-Phenyl derivative) Scope: Versatile for introducing complex aryl groups.

Strategic Rationale

This method uses pyridine as a dual-role agent: it acts as a solvent and an acid scavenger (HCl sponge). The reaction requires 2 equivalents of acid chloride:

-

Eq 1: Forms the

-acyl anthranilic acid.[1][2] -

Eq 2: Reacts with the carboxylic acid to form a mixed anhydride, which is the active species for cyclization.

Workflow Diagram

Caption: Operational workflow for the Pyridine/Acid Chloride one-pot synthesis.

Step-by-Step Methodology

-

Preparation: Dissolve 1.37 g (10 mmol) of anthranilic acid in 10 mL of anhydrous pyridine in a dry flask.

-

Addition: Cool the solution to

in an ice bath. Add 2.81 g (20 mmol) of Benzoyl Chloride dropwise over 15 minutes.-

Critical Control: Maintain temperature

to prevent side reactions.

-

-

Reaction: Remove the ice bath and stir at room temperature for 1-2 hours.

-

Validation: Spot TLC (Solvent: Hexane/EtOAc 7:3). The starting material (

) should disappear, and a non-polar spot (

-

-

Workup: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The benzoxazinone will precipitate as a solid.

-

Isolation: Filter immediately .

-

Warning: Prolonged exposure to aqueous media, especially if basic (pyridine residues), can hydrolyze the ring back to the open-chain amide.

-

-

Purification: Recrystallize from ethanol or acetone.

Comparative Data & Validation

Table 1: Substituent Effects on Yield (Method B)

| Entry | R-Group (Acid Chloride) | Reaction Time | Yield (%) | MP ( |

| 1 | Phenyl ( | 1.0 h | 88 | 123-124 |

| 2 | 4-Nitrophenyl | 0.5 h | 92 | 201-203 |

| 3 | 4-Methoxyphenyl | 1.5 h | 81 | 158-160 |

| 4 | Methyl ( | 2.0 h | 75 | 80-81 |

Analytical Validation (Self-Validating Checks)

-

IR Spectroscopy:

-

Success: Appearance of a strong carbonyl band at 1750–1770 cm⁻¹ (lactone C=O) and 1640 cm⁻¹ (C=N).

-

Failure (Hydrolysis): Presence of broad -OH/-NH stretch at 3200-3400 cm⁻¹ indicates ring opening (N-acyl anthranilic acid).

-

-

1H NMR:

-

Absence of the carboxylic acid proton (

) and amide proton (

-

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Hydrolysis during workup. | Filter immediately after quenching. Use cold water. Ensure Pyridine is removed. |

| Starting Material Remains | Moisture in reagents. | Use anhydrous Pyridine and fresh Acid Chloride. Water kills the mixed anhydride intermediate. |